molecular formula C5H11NOS B046579 Ethenamine, N,N-dimethyl-2-(methylsulfinyl)-, (E)-(9CI) CAS No. 111682-18-9

Ethenamine, N,N-dimethyl-2-(methylsulfinyl)-, (E)-(9CI)

Cat. No.: B046579
CAS No.: 111682-18-9
M. Wt: 133.21 g/mol
InChI Key: YJQQSGJTCMZWET-SNAWJCMRSA-N
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Description

2-(Methylsulfinyl)-N,N-dimethylethene-1-amine is an organic compound characterized by the presence of a methylsulfinyl group attached to an ethene backbone with a dimethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of m-chloroperbenzoic acid (mCPBA) as an oxidizing agent to convert the methylthio group to a methylsulfinyl group . The reaction conditions often include a controlled temperature and solvent environment to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2-(Methylsulfinyl)-N,N-dimethylethene-1-amine may involve large-scale oxidation processes using similar oxidizing agents and reaction conditions as described above. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters such as temperature, pressure, and solvent choice is essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfinyl)-N,N-dimethylethene-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (mCPBA), hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of substituted amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfinyl)-N,N-dimethylethene-1-amine is unique due to the presence of the methylsulfinyl group, which imparts distinct redox properties and reactivity compared to its methylthio and sulfone analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

111682-18-9

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-methylsulfinylethenamine

InChI

InChI=1S/C5H11NOS/c1-6(2)4-5-8(3)7/h4-5H,1-3H3/b5-4+

InChI Key

YJQQSGJTCMZWET-SNAWJCMRSA-N

Isomeric SMILES

CN(C)/C=C/S(=O)C

SMILES

CN(C)C=CS(=O)C

Canonical SMILES

CN(C)C=CS(=O)C

Synonyms

Ethenamine, N,N-dimethyl-2-(methylsulfinyl)-, (E)- (9CI)

Origin of Product

United States

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